molecular formula C17H28N4O4 B6425279 tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate CAS No. 2034202-44-1

tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate

Cat. No.: B6425279
CAS No.: 2034202-44-1
M. Wt: 352.4 g/mol
InChI Key: URXOTIDOIUZAHO-UHFFFAOYSA-N
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Description

tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate is a synthetic compound featuring a pyrazole core substituted with a tetrahydropyran-2-ylmethyl group at the 1-position. The pyrazole ring is further functionalized via a carbamoyl ethyl linker to a tert-butyl carbamate group. The oxan-2-yl (tetrahydropyranyl) group may enhance solubility and metabolic stability compared to simpler alkyl substituents .

Properties

IUPAC Name

tert-butyl N-[1-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4/c1-12(19-16(23)25-17(2,3)4)15(22)20-13-9-18-21(10-13)11-14-7-5-6-8-24-14/h9-10,12,14H,5-8,11H2,1-4H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXOTIDOIUZAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN(N=C1)CC2CCCCO2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate is a synthetic organic compound notable for its complex structure, which includes a tert-butyl group, a carbamate moiety, and a pyrazole derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

The molecular formula of this compound is C14H22N4O3C_{14}H_{22}N_{4}O_{3}. The structure features a tert-butyl group attached to a carbamate that is further linked to a pyrazole ring.

Key Physical Properties

PropertyValue
Molecular Weight282.34 g/mol
SolubilitySoluble in DMSO
StabilityStable under acidic conditions
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is hypothesized to exhibit enzyme inhibition and receptor binding activities, making it a candidate for further pharmacological studies.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound have shown promising results in inhibiting various enzymes. For example, studies on related pyrazole derivatives have demonstrated their efficacy in inhibiting bacterial enzymes, which could lead to antibacterial applications .

Antibacterial Activity

A study evaluated the antibacterial properties of similar carbamate derivatives against several bacterial strains, including E. coli and P. aeruginosa. The results indicated significant antibacterial activity, with some compounds exhibiting low toxicity levels as determined by the Artemia salina assay .

Anticancer Potential

Another research effort focused on the anticancer potential of pyrazole derivatives, where compounds were tested for cytotoxicity against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through specific signaling pathways .

Binding Affinity Studies

Binding affinity studies have been conducted to assess how well this compound interacts with target enzymes. These studies typically involve radiolabeled ligands and can provide insights into the compound's potential as a therapeutic agent.

Toxicity Assessments

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Initial assessments indicate that while some derivatives may exhibit harmful effects at high concentrations, the specific compound has shown relatively low toxicity in preliminary assays .

Comparison with Similar Compounds

Tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

  • Key Differences :
    • Substituent on pyrazole: Methyl group instead of oxan-2-ylmethyl.
    • Linker: Prop-2-yn-1-yl (propargyl) chain vs. carbamoyl ethyl.
  • Methyl substitution may reduce steric hindrance but increase susceptibility to oxidative metabolism compared to the oxan-2-yl group.

tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

  • Key Differences :
    • Heterocycle: 1,2,3-triazole instead of pyrazole.
    • Substituent: Pyrrolidin-3-yl group.
  • Pyrrolidine substituent introduces basicity, which may affect solubility and membrane permeability .

tert-butyl N-(3-hydroxybutyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]carbamate

  • Key Differences :
    • Dual substituents: 3-hydroxybutyl and methylpyrazole groups on the carbamate nitrogen.
  • Steric hindrance from dual substituents may limit conformational flexibility .

tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate

  • Key Differences :
    • Oxan-4-yl (tetrahydropyran-4-yl) group instead of oxan-2-yl.
    • Ketone functionality in the linker.
  • Implications :
    • Stereochemistry (R-configuration) and ketone group may influence chiral recognition in biological systems.
    • Oxan-4-yl substituent could alter solubility and steric interactions compared to oxan-2-yl .

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